N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Description
N-Benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a polyheterocyclic compound featuring a fused thienopyridine core substituted with a trifluoromethyl group, a thienyl moiety, and a benzylcarboxamide side chain.
Properties
IUPAC Name |
N-benzyl-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2OS2/c21-20(22,23)13-9-15-17(24-11-13)16(14-7-4-8-27-14)18(28-15)19(26)25-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXCCLLNUINRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyridine scaffold.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Attachment of the Thienyl Group: This step can be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, using thienyl boronic acid or thienyl stannane as the coupling partner.
Benzylation: The benzyl group is typically introduced via nucleophilic substitution reactions, using benzyl halides in the presence of a base.
Formation of the Carboxamide: The final step involves the conversion of a carboxylic acid derivative to the carboxamide, often using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with hydrogen gas, LiAlH4 in dry ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution, electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Applications
N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide has been investigated for various biological activities:
- Anticancer Activity : Compounds in the thieno[3,2-b]pyridine family have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, similar compounds have been reported to inhibit the IκB kinase complex, which is crucial in the NF-kB signaling pathway linked to cancer progression .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, particularly through the modulation of cytokine expression related to inflammatory diseases .
- Antimicrobial Activity : Research indicates that thieno[3,2-b]pyridine derivatives exhibit varying degrees of antibacterial and antifungal activities. This class of compounds is being studied for their potential as novel antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include:
- Formation of Thienyl and Trifluoromethyl Groups : The introduction of the thienyl group and trifluoromethyl substituent can be achieved through electrophilic aromatic substitution reactions or via nucleophilic addition mechanisms.
- Carboxamide Formation : The final step often involves the conversion of an intermediate into the carboxamide form through reaction with amines or amidation techniques.
Case Study 1: Anticancer Screening
A study evaluated a series of thieno[3,2-b]pyridine derivatives for their anticancer properties using various cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays assessed the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide | Benzyl instead of thienyl | Potentially different biological activity profiles |
| 6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamide | Lacks amino substitution | May exhibit different reactivity patterns |
| 5-amino-N-(3-fluorophenyl)-6-(1-thienyl)thieno[2,3-b]pyridine-2-carboxamide | Different amino substitution pattern | Variations in pharmacokinetics |
Mechanism of Action
The mechanism by which N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can contribute to π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 1: Comparative Data on Key Analogs
Key Observations :
- Yield and Purity : Analogs with N-aryl substituents (e.g., 9 , 14 ) exhibit high yields (88–95%), suggesting efficient synthetic routes .
- Thermal Stability : Melting points >230°C indicate robust thermal stability, a trait beneficial for semiconductor applications .
- Spectroscopic Trends : IR spectra consistently show C=O (1670–1680 cm⁻¹) and N-H (3320–3315 cm⁻¹) stretches, while NMR signals for aromatic protons align with electron-withdrawing substituents (e.g., CF₃ at δ 7.85–7.90) .
Biological Activity
N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, with the CAS number 477845-21-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews various studies that highlight its biological activity, including cytotoxic effects on cancer cells and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C20H13F3N2OS2 |
| Molar Mass | 418.46 g/mol |
| Density | 1.415 g/cm³ (predicted) |
| Boiling Point | 596.8 °C (predicted) |
| pKa | 13.07 (predicted) |
Research indicates that compounds within the thieno[3,2-b]pyridine class, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cancer stem cells (CSCs), which are crucial for tumor recurrence and metastasis.
Key Findings from Research Studies
-
Cytotoxicity Against Breast Cancer Cells :
- A study demonstrated that this compound was cytotoxic to MDA-MB-231 and MCF-7 breast cancer cell lines. The compound induced apoptosis significantly, with a notable decrease in the percentage of CSCs in treated cells .
- The MTT assay showed that treatment with this compound resulted in decreased cell viability in a dose-dependent manner, achieving maximal cytotoxicity at higher concentrations over extended treatment periods .
- Metabolic Profiling :
- Comparison with Other Compounds :
Case Study: Inhibition of Cancer Stem Cells
A recent study focused on the effects of this compound on CSC populations within breast cancer cell lines. The results indicated that treatment led to a significant reduction in CSC markers, suggesting that this compound may effectively target the cells responsible for tumor growth and recurrence.
Case Study: Apoptotic Pathways
In vitro assays demonstrated that treatment with this compound triggered apoptotic pathways characterized by increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors. This indicates a potential therapeutic mechanism through which this compound could exert its anticancer effects.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of thiophene precursors and subsequent coupling reactions. For example:
- Key Step : Formation of the thieno[3,2-b]pyridine core via cyclocondensation of 2-aminothiophene derivatives with trifluoromethyl-substituted ketones under acidic conditions .
- Optimization : Use of KCO as a base in polar aprotic solvents (e.g., DMF) at 80–100°C enhances coupling efficiency for the benzyl carboxamide group. Reaction monitoring via TLC and HPLC ensures intermediate purity (>95%) .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (from 24h to 4h) while maintaining yields >85% .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Prioritize signals for the trifluoromethyl group (δ ~120–125 ppm in C NMR as a quartet due to C–F coupling) and the thienyl protons (δ 6.8–7.5 ppm in H NMR) .
- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1660–1680 cm and N–H bending at ~1550 cm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., 445.0968 Da for CHFNOS) with <2 ppm error .
Advanced Research Questions
Q. How do electron-withdrawing and electron-donating substituents on the benzyl group influence the compound’s inhibitory activity against specific biological targets, as evidenced by SAR studies?
Methodological Answer:
-
Electron-Withdrawing Groups (EWGs) : Substituents like –NO or –CF on the benzyl ring enhance binding to hydrophobic pockets in kinases (e.g., FoxM1), increasing IC values by 3–5 fold compared to unsubstituted analogs. This is attributed to improved π–π stacking and reduced metabolic degradation .
-
Electron-Donating Groups (EDGs) : –OCH or –CH groups decrease potency due to steric hindrance but improve solubility (logP reduced by 0.5–1.0 units), making them suitable for in vivo studies .
-
Table: Substituent Effects on FoxM1 Inhibition
Substituent IC (nM) logP –H 120 3.2 –CF 45 3.8 –OCH 200 2.7
Q. What strategies can be employed to resolve discrepancies in biological activity data across different research studies involving this compound?
Methodological Answer:
- Polymorph Screening : Variations in crystallinity (e.g., Form I vs. Form II) can alter solubility and bioavailability. Use X-ray diffraction (XRPD) and DSC to identify polymorphs and standardize material batches .
- Assay Standardization : Control for cell line variability (e.g., HepG2 vs. MCF-7) and ATP concentration in kinase assays, which significantly impact IC values .
- Meta-Analysis : Apply multivariate regression to published data, accounting for variables like solvent (DMSO vs. saline) and incubation time .
Q. How can researchers validate the metabolic stability of this compound in preclinical models, and what structural modifications mitigate rapid clearance?
Methodological Answer:
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t). A t <30 min indicates poor stability due to CYP3A4-mediated oxidation of the thienyl group .
- Modifications : Introduce deuterium at metabolically labile C–H bonds (e.g., thiophene ring) to slow degradation. Deuterated analogs show 2–3x longer t in murine models .
Q. What computational methods are effective for predicting the charge transport properties of this compound in organic electronics applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
